molecular formula C12H13ClN2O2 B1452512 2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide CAS No. 1311313-81-1

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide

Cat. No. B1452512
M. Wt: 252.69 g/mol
InChI Key: OIUCXAHCSVZEBW-UHFFFAOYSA-N
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Description

Indole derivatives are a group of compounds that have a wide range of biological and pharmaceutical properties . They are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves various chemical reactions. For example, some compounds can be synthesized through coupling reactions in the presence of certain solvents and catalysts .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as X-ray structure characterization and Hirshfeld surface analysis .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can react with different reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point, density, and molecular formula of a compound can be determined .

Scientific Research Applications

Indole derivatives are significant in various scientific fields, particularly in medicinal chemistry and pharmacology . They are found in proteins in the form of amino acids, such as tryptophan, and are present in several drugs . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

The safety and hazards of indole derivatives can vary depending on their structure and the way they are used. It’s important to handle these compounds with care and follow safety guidelines .

Future Directions

The study of indole derivatives is a promising field with many potential applications in medicinal chemistry. Future research may focus on synthesizing new indole derivatives and studying their biological activities .

properties

IUPAC Name

2-chloro-N-[1-(2-oxo-1,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7(14-12(17)6-13)8-2-3-10-9(4-8)5-11(16)15-10/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCXAHCSVZEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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